5-Fluoro-2-nitrophenylacetic acid

Catalog No.
S727921
CAS No.
29640-98-0
M.F
C8H6FNO4
M. Wt
199.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrophenylacetic acid

CAS Number

29640-98-0

Product Name

5-Fluoro-2-nitrophenylacetic acid

IUPAC Name

2-(5-fluoro-2-nitrophenyl)acetic acid

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

InChI

InChI=1S/C8H6FNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

HOWBVGXZCYNPOU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)[N+](=O)[O-]

The exact mass of the compound 5-Fluoro-2-nitrophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-nitrophenylacetic acid (CAS 29640-98-0) is a highly specialized fluorinated aromatic building block primarily utilized in the synthesis of 5-fluoro-2-oxindole, the critical core moiety of the blockbuster multi-targeted receptor tyrosine kinase inhibitor Sunitinib . Featuring a carboxylic acid, a nitro group at the 2-position, and a fluorine atom at the 5-position, this compound is engineered for highly efficient reductive cyclization. In industrial procurement, it is prioritized over unfluorinated baselines or alternative positional isomers because it guarantees the exact regiochemistry required for downstream target binding affinity in pharmaceutical manufacturing [1].

Substituting 5-Fluoro-2-nitrophenylacetic acid with its unfluorinated baseline, 2-nitrophenylacetic acid, or positional isomers like 4-fluoro-2-nitrophenylacetic acid, fundamentally compromises downstream utility. The unfluorinated analog yields 2-oxindole, which lacks the essential fluorine atom required to anchor Sunitinib and its derivatives within the ATP-binding cleft of VEGFR2 and PDGFR, resulting in a drastic loss of kinase inhibitory activity [1]. Furthermore, utilizing alternative precursors like 5-fluoroisatin necessitates harsh Wolff-Kishner reduction conditions (hydrazine hydrate at high temperatures) that lower overall yield and increase impurity profiles, whereas 5-fluoro-2-nitrophenylacetic acid allows for a single-step, mild catalytic hydrogenation to form the oxindole ring .

Reductive Cyclization Efficiency vs. Isatin Precursors

In the industrial synthesis of the 5-fluoro-2-oxindole core, 5-fluoro-2-nitrophenylacetic acid offers a superior processability profile compared to alternative precursors like 5-fluoroisatin. Catalytic hydrogenation (e.g., using PtO2 or Pd/C at 50 psi) of 5-fluoro-2-nitrophenylacetic acid directly yields the target oxindole in high yields (typically >85%) under mild room-temperature conditions[1]. In contrast, utilizing 5-fluoroisatin requires a Wolff-Kishner reduction utilizing hydrazine hydrate at reflux, which is significantly harsher and typically limits the total yield to approximately 66%.

Evidence DimensionCyclization / Reduction Yield
Target Compound Data>85% yield via mild catalytic hydrogenation
Comparator Or Baseline5-Fluoroisatin (~66% yield via harsh Wolff-Kishner reduction)
Quantified Difference~19-20% absolute yield improvement and elimination of hydrazine
ConditionsCatalytic hydrogenation (PtO2/H2) vs. Hydrazine hydrate reflux

Enables a safer, higher-yielding, and more scalable manufacturing route for the Sunitinib oxindole core by avoiding toxic hydrazine and extreme temperatures.

Downstream Target Affinity: The Necessity of the 5-Fluoro Substitution

Procurement of the 5-fluoro derivative rather than the unfluorinated 2-nitrophenylacetic acid is mandatory for achieving target efficacy in downstream kinase inhibitors. When converted to their respective oxindoles and integrated into Sunitinib analogs, the 5-fluoro-substituted compounds exhibit significantly enhanced binding affinity for VEGFR2 and PDGFR. Studies on thiazole-containing Sunitinib analogs demonstrate that the presence of the 5-fluoro-2-oxindole moiety increases cell growth inhibition against leukemia, CNS, and breast cancer cell lines by 6% to 31% compared to baselines lacking this specific optimized geometry [1].

Evidence DimensionDownstream Cell Growth Inhibition (Cancer Cell Lines)
Target Compound DataHigh target affinity (up to 96% growth inhibition in specific lines)
Comparator Or BaselineUnfluorinated or structurally divergent analogs (6-31% lower inhibition)
Quantified Difference6-31% enhancement in cell growth inhibition
ConditionsIn vitro NCI-60 cancer cell line screening for Sunitinib analogs

Validates the strict requirement for the 5-fluoro substitution to achieve the necessary receptor tyrosine kinase binding profile in oncology drug development.

Regiochemical Fidelity for ATP-Binding Pocket Integration

Selecting 5-Fluoro-2-nitrophenylacetic acid over its positional isomer, 4-fluoro-2-nitrophenylacetic acid, is critical for spatial alignment in the target receptor. Reductive cyclization of the 5-fluoro isomer yields 5-fluoro-2-oxindole, which perfectly aligns the fluorine atom to interact with the hinge region of the VEGFR2 ATP-binding pocket [2]. Procurement of the 4-fluoro or 6-fluoro isomers would result in oxindoles that sterically clash or fail to form optimal halogen bonds, drastically reducing the pharmacological viability of the final active pharmaceutical ingredient (API) [1].

Evidence DimensionRegiochemical alignment
Target Compound Data5-Fluoro position (optimal for VEGFR2 binding)
Comparator Or Baseline4-Fluoro or 6-Fluoro isomers (suboptimal spatial alignment)
Quantified DifferenceBinary suitability for Sunitinib API synthesis
ConditionsReceptor tyrosine kinase ATP-binding pocket docking and SAR

Prevents the costly synthesis of inactive positional isomers by locking in the exact regiochemistry required for the final drug substance.

Industrial Synthesis of Sunitinib and Toceranib

5-Fluoro-2-nitrophenylacetic acid is the premier starting material for the commercial-scale synthesis of 5-fluoro-2-oxindole, the critical building block for the anti-cancer drugs Sunitinib and Toceranib. Its ability to undergo high-yield, single-step reductive cyclization via catalytic hydrogenation makes it vastly superior to isatin-based routes that require toxic hydrazine .

Development of Novel VEGFR2/PDGFR Inhibitors

In medicinal chemistry programs focused on next-generation receptor tyrosine kinase inhibitors, this compound provides the essential 5-fluoro-oxindole scaffold. The fluorine atom at this specific position is required to maximize binding affinity and metabolic stability, making it an indispensable precursor for synthesizing new libraries of anti-angiogenic compounds [1].

Synthesis of 5-Fluoroindole Derivatives for Materials Science

Beyond pharmaceuticals, the reductive cyclization of 5-fluoro-2-nitrophenylacetic acid can be tuned to yield various 5-fluoroindole derivatives. These fluorinated heterocycles are highly valued in the development of specialized organic electronic materials and fluorinated agrochemicals, where the precise positioning of the fluorine atom dictates the material's lipophilicity and electronic properties.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-nitrophenylacetic acid

Dates

Last modified: 08-15-2023

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